![molecular formula C21H22N2O3S B1257498 4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1257498.png)
4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-[3-(methylthio)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-[3-(methylthio)phenyl]butanamide is a member of quinolines.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Tyrosinase Inhibition : This compound has been explored in the synthesis of various derivatives that show significant biological activity. A study by Raza et al. (2019) focused on synthesizing N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which demonstrated notable tyrosinase inhibitory potential, suggesting their potential use in depigmentation drugs (Raza et al., 2019).
Copper(II) and Iron(III) Complex Formation : Güzel et al. (1997) described the reaction of N-Phenyl-3-oxo-butana'mide with hydroxylamine to produce compounds that can coordinate with copper(II) and iron(III), indicating potential applications in metal complexation (Güzel et al., 1997).
Plant Growth Promoting Effects : Hassan et al. (2020) synthesized novel quinolinyl chalcones derived from this compound and evaluated their effects on plant growth, specifically on crops like Hibiscus, Mint, and Basil (Hassan et al., 2020).
Chemical Structure and Properties
Structure Elucidation : Smith et al. (2003) conducted a study on the lithiation and side-chain substitution of 3-Alkyl-1H-quinoxalin-2-ones, providing insights into the chemical structure and properties of such compounds (Smith et al., 2003).
Tautomerism Study : Douglass et al. (1992) explored the tautomerism in quinaldyl ketones, which includes derivatives of the compound , offering a deeper understanding of its chemical behavior (Douglass et al., 1992).
Miscellaneous Applications
Antimicrobial Activity : Raval et al. (2012) synthesized a series of derivatives and evaluated their antimicrobial activity against various bacterial strains, highlighting the potential use of these compounds in antimicrobial applications (Raval et al., 2012).
Antioxidant in Lubricating Grease : Hussein et al. (2016) investigated the use of 4-hydroxy quinolinone derivatives as antioxidants in lubricating grease, showing their utility in industrial applications (Hussein et al., 2016).
properties
Molecular Formula |
C21H22N2O3S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-(1-methyl-2-oxoquinolin-4-yl)oxy-N-(3-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C21H22N2O3S/c1-23-18-10-4-3-9-17(18)19(14-21(23)25)26-12-6-11-20(24)22-15-7-5-8-16(13-15)27-2/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,22,24) |
InChI Key |
LDFPXLXFQZBETF-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OCCCC(=O)NC3=CC(=CC=C3)SC |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OCCCC(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



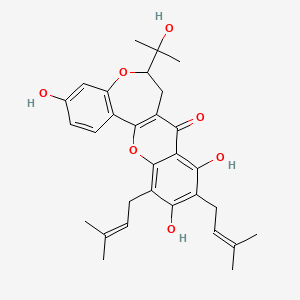
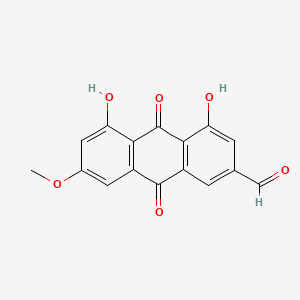
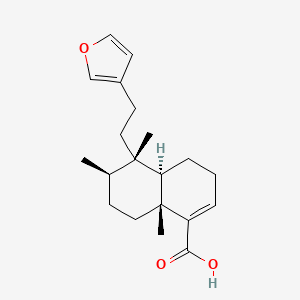
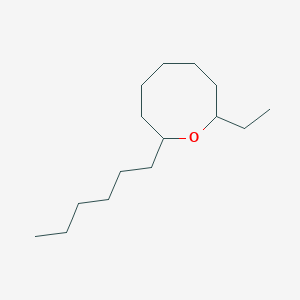
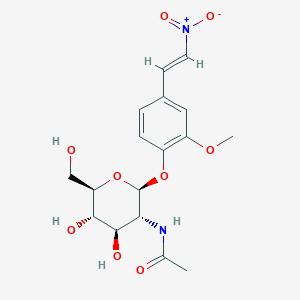

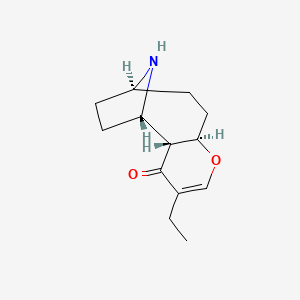
![[(3R,4R)-2,2-dimethyl-3-[(Z)-2-methylbut-2-enoyl]oxy-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1257429.png)


![1-[1-[(2R)-2-[[(2S)-2,3-Dihydro-1,4-benzodioxin]-2alpha-yl]-2-hydroxyethyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B1257434.png)

![(2E,4E)-N-(2'-Hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1257438.png)
